7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry
The development of benzodiazepine derivatives represents one of the most significant advances in twentieth-century medicinal chemistry, beginning with Leo Sternbach's groundbreaking work at Hoffmann-La Roche in 1955. Sternbach's initial investigation aimed to develop safer alternatives to barbiturates, which were associated with significant toxicity and respiratory depression risks. The serendipitous discovery occurred when Sternbach's colleague Earl Reeder identified a crystalline compound, later named chlordiazepoxide or Librium, during laboratory cleanup activities in April 1957.
The commercial success of Librium, launched in 1960, established the foundation for extensive benzodiazepine research and development. By 1963, diazepam (Valium) entered the market, further demonstrating the therapeutic potential of the benzodiazepine scaffold. The rapid expansion of this drug class led to seventeen different benzodiazepines reaching commercial availability by 1983, generating nearly three billion dollars in worldwide sales.
Early benzodiazepine research focused on structural modifications to enhance therapeutic efficacy while minimizing adverse effects. Scientists discovered that relatively small alterations to the core benzodiazepine structure could produce significant changes in pharmacological activity, leading to systematic structure-activity relationship studies. These investigations revealed that modifications to the benzene ring were limited, while the diazepine ring offered greater flexibility for structural variation.
The historical progression of benzodiazepine development included exploration of various substitution patterns and conformational modifications. Researchers synthesized numerous derivatives incorporating different aromatic and heterocyclic rings fused to the diazepine portion, investigating how these structural changes affected biological activity. The introduction of fluorine substitution emerged as a particularly promising avenue for modulating compound properties while maintaining the fundamental benzodiazepine pharmacophore.
The evolution of benzodiazepine chemistry established fundamental principles that continue to guide modern drug discovery efforts. The recognition that benzodiazepines function as gamma-aminobutyric acid receptor modulators took fifteen years to establish, highlighting the complex relationship between chemical structure and biological mechanism. This historical context provides the foundation for understanding contemporary fluorinated benzodiazepine derivatives like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Structural Classification Within the 1,4-Diazepine Family
The structural classification of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine within the 1,4-diazepine family requires examination of the fundamental heterocyclic framework and its systematic variations. The 1,4-diazepine system represents a seven-membered heterocyclic compound containing two nitrogen atoms positioned at the 1 and 4 positions of the ring structure. This arrangement distinguishes it from other diazepine isomers, including 1,2-diazepine and 1,3-diazepine systems.
The benzodiazepine subfamily, exemplified by compounds like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, features the fusion of a benzene ring to the 1,4-diazepine core structure. Under Hantzsch-Widman nomenclature, the diazepine designation indicates a heterocycle with two nitrogen atoms, five carbon atoms, and the maximum possible number of cumulative double bonds. The "benzo" prefix specifically denotes the benzene ring fusion to the diazepine system.
Conformational analysis of 1,4-diazepine systems reveals significant structural complexity due to the inherent flexibility of the seven-membered ring. The tetrahydro modification in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine indicates complete saturation of the diazepine ring, eliminating the double bonds typically present in classical benzodiazepine pharmaceuticals. This structural feature fundamentally alters the conformational preferences and molecular geometry compared to partially unsaturated analogs.
The 1,4-benzodiazepine scaffold has gained recognition as a privileged structure in medicinal chemistry, demonstrating utility across diverse therapeutic applications. These ring systems function as topological mimetics of peptide structural elements, enabling modulation of protein-ligand interactions through controlled conformational changes. The clinical importance and commercial success of 1,4-benzodiazepine derivatives have established them among the most significant heterocyclic frameworks in pharmaceutical science.
Classification studies of benzodiazepine derivatives often categorize compounds based on substitution patterns, ring saturation levels, and additional heterocyclic fusions. Within this classification system, 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a saturated, monofluorinated derivative lacking the carbonyl groups characteristic of many therapeutic benzodiazepines. This structural profile positions the compound as a potential building block for further synthetic elaboration rather than a direct pharmaceutical agent.
Significance of Fluorine Substitution in Heterocyclic Compounds
The incorporation of fluorine atoms into nitrogen-containing heterocyclic systems produces profound changes in molecular properties that extend far beyond simple steric considerations. Fluorine substitution in compounds like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine exemplifies the strategic use of halogenation to modulate chemical and physical characteristics while maintaining the fundamental heterocyclic architecture.
The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, contributing to enhanced metabolic stability and altered electronic properties in fluorinated heterocycles. The highly polarized nature of the carbon-fluorine bond creates significant local dipole moments that interact uniquely with nitrogen atoms in heterocyclic systems. These interactions can dramatically influence conformational preferences, basicity, and intermolecular recognition patterns compared to non-fluorinated analogs.
Conformational effects of fluorine substitution in nitrogen heterocycles demonstrate remarkable complexity and significance for molecular design. Research has revealed that fluorinated heterocycles can adopt different conformational preferences depending on the nitrogen atom's protonation state. In charged systems, favorable charge-dipole interactions between the carbon-fluorine bond and positively charged nitrogen centers can stabilize specific conformational arrangements. This phenomenon has been observed across various ring sizes, from four-membered azetidines to larger heterocyclic systems.
The stereoselective incorporation of fluorine into nitrogen heterocycles enables systematic tuning of molecular properties including polarity, acidity, basicity, lipophilicity, and metabolic stability. These modifications have proven particularly valuable in pharmaceutical applications where precise control of pharmacokinetic and pharmacodynamic profiles is essential. The presence of fluorine substitution can significantly alter drug-receptor interactions through modified hydrogen bonding patterns and electrostatic interactions.
Advanced synthetic methodologies for accessing fluorinated nitrogen heterocycles have expanded significantly in recent years, enabling the preparation of diverse structural analogs for systematic property evaluation. Metal-catalyzed fluorination approaches, oxidative cyclization reactions, and ring-expansion strategies provide multiple pathways for introducing fluorine atoms at specific positions within heterocyclic frameworks. These synthetic advances have facilitated detailed structure-property relationship studies that continue to guide rational design efforts.
| Property | Non-fluorinated | 7-Fluoro substituted | Impact |
|---|---|---|---|
| Bond Strength (C-X) | 413 kJ/mol (C-H) | 485 kJ/mol (C-F) | Enhanced stability |
| Electronegativity | 2.5 (Carbon) | 4.0 (Fluorine) | Increased polarity |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Moderate size increase |
| Dipole Moment | Minimal | Significant | Altered interactions |
| Metabolic Stability | Variable | Enhanced | Improved duration |
The significance of fluorine substitution in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine extends to its potential role as a synthetic intermediate in the preparation of more complex fluorinated analogs. The compound serves as a versatile building block for constructing diverse structural libraries, enabling systematic exploration of fluorine effects across multiple molecular architectures. This synthetic utility positions fluorinated benzodiazepine scaffolds as valuable tools for medicinal chemistry research and drug discovery applications.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGSKKLUSOLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649668 | |
| Record name | 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-21-8 | |
| Record name | 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886366-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Cyclization: The aniline undergoes cyclization with a suitable reagent to form the benzodiazepine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nature of the fluorine atom activates the ring for substitution, particularly at ortho and para positions relative to the fluorine.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorine Replacement | KNH₂/NH₃ (l), −33°C | 7-Amino derivative | 68% | |
| Halogen Exchange | CuBr₂, DMF, 120°C | 7-Bromo analog | 45% |
Key Findings :
- Fluorine substitution is favored in polar aprotic solvents (e.g., DMF) with copper catalysts .
- Steric hindrance from the diazepine ring limits substitution at the 7-position unless forcing conditions are applied.
Ring Functionalization: Alkylation and Acylation
The diazepine nitrogen atoms (N-1 and N-4) exhibit distinct reactivity. N-4 is more nucleophilic due to reduced steric hindrance, as shown in microwave-assisted alkylation studies .
| Reaction Type | Reagents/Conditions | Site Selectivity | Yield | Reference |
|---|---|---|---|---|
| N-4 Alkylation | Aminoethyl chlorides, K₂CO₃, DMF, MW (90 s) | Exclusively N-4 | 92% | |
| N-1 Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-1 | 78% |
Mechanistic Insights :
- Microwave irradiation enhances N-4 selectivity by promoting deprotonation (rate-limiting step) and stabilizing the transition state’s dipole moment .
- DFT calculations (MP2/6-31G*) confirm higher activation energy for N-1 alkylation due to steric clashes with the benzene ring .
Oxidation and Reduction
The diazepine ring undergoes redox reactions, altering its saturation state and pharmacological properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring Oxidation | H₂O₂, AcOH, 60°C | 1,4-Benzodiazepin-5-one | 85% | |
| Reductive Amination | NaBH₃CN, MeOH | Tetrahydro derivative (fully saturated) | 63% |
Notable Observations :
- Oxidation with H₂O₂ selectively targets the diazepine ring’s C=N bond, forming a ketone .
- Reductive amination preserves the fluorine substituent while saturating the diazepine ring .
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazolo-diazepines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide, Et₃N, CHCl₃ | Triazolo[4,3-d]diazepine | 74% |
Computational Analysis :
- Frontier Molecular Orbital (FMO) theory predicts regioselectivity, with the diazepine’s HOMO interacting preferentially with nitrile oxide LUMO .
Deprotection and Functional Group Interconversion
While the parent compound lacks protecting groups, analogs with Boc protection undergo acid-mediated deprotection.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Boc Removal | TFA, CH₂Cl₂, 0°C → RT | Free amine derivative | 95% |
Experimental and Computational Validation
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodiazepine derivatives exhibit diverse pharmacological and chemical properties depending on substituent type, position, and ring saturation. Below is a detailed comparison of 7-fluoro -substituted analogs and related compounds.
Fluoro-Substituted Derivatives
(a) 7-Fluoro vs. 8-Fluoro Isomers
- This compound is used as a key intermediate in antipsychotic and anxiolytic drug development .
- 8-Fluoro (CAS: 620948-83-6): Positional isomerism at the 8-position alters electronic distribution and steric interactions.
Table 1: Structural Comparison of Fluoro-Substituted Analogs
(b) 7-Fluoro vs. Hydrochloride Salt
- Such salts are often employed to improve bioavailability in drug formulations .
Halogen-Substituted Derivatives
(a) 7-Bromo Derivative (CAS: 195986-87-9)
- Structure : Bromine at the 7-position increases molecular weight (227.10 g/mol) and polarizability, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Used in the synthesis of radiolabeled compounds and as a precursor for anticancer agents .
(b) 4-Boc-7-Chloro Derivative (CAS: 886364-33-6)
Table 2: Halogen-Substituted Derivatives
Alkyl-Substituted Derivatives
2,2,4-Trimethyl Derivative (CAS: N/A)
- Structure : Methyl groups at the 2, 2, and 4-positions confer steric bulk, stabilizing a chair conformation in the diazepine ring. The crystal structure (P21/c space group) reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonding, influencing solubility and crystallinity .
- Applications : Explored as a dye for acrylic fibers and a scaffold for anti-inflammatory agents .
Research Findings and Structural Insights
Crystal Packing : The 2,2,4-trimethyl derivative forms zigzag chains via hydrogen bonds, a feature critical for designing crystalline materials with tailored physicochemical properties .
Synthetic Utility : Fluorine and bromine substituents at the 7-position enhance electrophilic reactivity, enabling regioselective functionalization in Pd-catalyzed reactions .
Biological Relevance : Benzodiazepines with electron-withdrawing groups (e.g., F, Cl) show improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Biological Activity
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound that belongs to the diazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H11FN2
- CAS Number : 886366-21-8
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 168.20 g/mol |
| Solubility | Not available |
| Melting Point | Not available |
| Chemical Stability | Stable under normal conditions |
Research indicates that compounds based on the diazepine scaffold exhibit significant biological activity due to their ability to interact with various receptors and enzymes. Specifically, this compound has been identified as a potential inhibitor of bromodomain-containing proteins. These proteins play crucial roles in gene transcription and have been implicated in cancer and inflammatory diseases .
Pharmacological Effects
- Anticancer Activity : Diazepines have shown promise in inhibiting the growth of cancer cells by modulating gene expression through bromodomain inhibition. For instance, compounds similar to this compound have been studied for their ability to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells .
- Neuroleptic Effects : Some diazepine derivatives are known neuroleptics used in treating psychotic disorders. The structural features of this compound may contribute to its potential efficacy in this area .
- Endocrine Disruption : The compound has been noted for having endocrine-disrupting properties . This aspect requires further investigation to understand its implications fully.
Study 1: Inhibition of Bromodomain Activity
A study conducted by Filippakopoulos et al. (2010) demonstrated that diazepine-based compounds could effectively inhibit bromodomain interactions with acetyl-lysine residues. The structural characteristics of these compounds allow them to mimic the acetyl group necessary for binding within the bromodomain pocket .
Study 2: Antitumor Activity
In a comparative analysis of various diazepines, it was found that certain derivatives could induce cell cycle arrest and apoptosis in lung cancer cell lines (A549 and H1299). The study highlighted that modifications at specific positions on the diazepine scaffold significantly influenced biological activity and selectivity against different cancer types .
Q & A
Q. What are the standard synthetic routes for preparing 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A common approach includes:
Core Functionalization : Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using F₂ or fluorinating agents like Selectfluor®) under controlled pH and temperature .
Acylation/Substitution : React the fluorinated intermediate with appropriate acylating agents (e.g., 2,4-dichlorobenzoyl chloride) in the presence of a base (triethylamine or pyridine) to neutralize HCl byproducts .
Cyclization : Employ Grignard reagents (e.g., alkyl/aryl-MgX) in dry tetrahydrofuran (THF) at 0°C to room temperature to form the tetrahydrodiazepine ring, followed by quenching with water and extraction .
Purification : Use silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) to isolate the final product .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 80°C | 65–75 | Requires inert atmosphere to avoid side reactions |
| Acylation | 2,4-Dichlorobenzoyl chloride, Et₃N, CH₂Cl₂ | 80–85 | Exothermic; monitor pH to prevent decomposition |
| Cyclization | R-MgX (Grignard), THF, 0°C→RT | 70–78 | Stir overnight for complete ring closure |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and fluorine coupling patterns (³JHF ~8–12 Hz). The tetrahydrodiazepine ring protons appear as multiplet signals (δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the diazepine backbone .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray Crystallography : Optional for absolute configuration determination, particularly if bioactivity studies require stereochemical precision .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Reaction Optimization :
Temperature Control : Use cryogenic conditions (−20°C) during fluorination to minimize side reactions .
Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance acylation efficiency .
Solvent Selection : Replace THF with 2-MeTHF (renewable solvent) for greener cyclization .
-
Purification Strategies :
-
Recrystallization : Use ethanol/water mixtures for high-purity crystals (≥98%) .
-
HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for challenging impurities .
- Case Study :
A 2024 study achieved 92% purity by combining BF₃·Et₂O catalysis with recrystallization, reducing reaction time by 30% compared to traditional methods .
- Case Study :
Q. What strategies are recommended for resolving contradictions in reported receptor binding affinities of fluorinated benzodiazepine derivatives?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize assay conditions (e.g., receptor subtype, incubation time) across studies to reduce variability .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
Replicate Key Studies : Validate conflicting results under standardized protocols (e.g., NIH Rigor Guidelines) .
- Example :
A 2023 meta-analysis resolved discrepancies in GABAₐ receptor affinity by identifying pH-dependent conformational changes in the benzodiazepine core .
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Workflow :
ADME Prediction : Use SwissADME to estimate metabolic sites (e.g., cytochrome P450 oxidation at C7-fluorine) .
MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the diazepine ring under physiological conditions .
QSAR Models : Train models on benzodiazepine datasets to correlate structural descriptors (e.g., logP, polar surface area) with clearance rates .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of fluorinated benzodiazepines in neuronal cell lines?
- Methodological Answer :
- Root-Cause Analysis :
Cell Line Variability : Test compounds on SH-SY5Y vs. PC12 cells to assess lineage-specific toxicity .
Dose-Response Curves : Use Hill slope analysis to differentiate between apoptotic vs. necrotic mechanisms .
Batch Effects : Compare results across multiple synthesis batches to rule out impurity-driven toxicity .
- Case Study :
A 2022 study attributed cytotoxicity in SH-SY5Y cells to residual dichlorobenzoyl impurities (≥2%), resolved via HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
